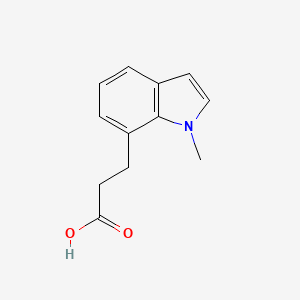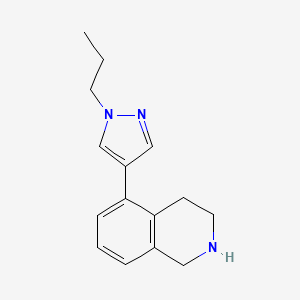
Methyl 2-cyclobutyl-2-(methylamino)acetate HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is known for its unique structure, which includes a cyclobutyl ring and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methylamine.
Esterification: The final step involves esterification, where the carboxylic acid group is converted into a methyl ester using methanol and an acid catalyst.
Industrial Production Methods
In industrial settings, the production of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving high-pressure and high-temperature conditions to accelerate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methylamine (CH3NH2), various halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Derivatives with different nucleophiles
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of cyclobutyl-containing compounds in biological systems.
Medicine
In medicine, Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride involves its interaction with specific molecular targets. The cyclobutyl ring and methylamino group can interact with enzymes and receptors, modulating their activity. This compound may affect signaling pathways and cellular processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-2-cyclobutylacetate hydrochloride
- Cyclobutaneacetic acid, α-(methylamino)-, methyl ester
Uniqueness
Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride is unique due to its specific combination of a cyclobutyl ring and a methylamino group. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of Methyl 2-cyclobutyl-2-(methylamino)acetate hydrochloride, researchers can explore its full potential in various scientific fields.
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
methyl 2-cyclobutyl-2-(methylamino)acetate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-9-7(8(10)11-2)6-4-3-5-6;/h6-7,9H,3-5H2,1-2H3;1H |
Clave InChI |
MGOAZAIFDOJWMH-UHFFFAOYSA-N |
SMILES canónico |
CNC(C1CCC1)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
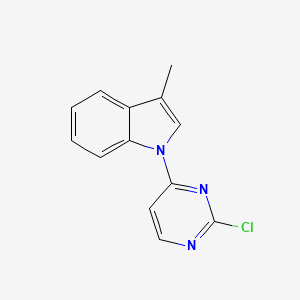

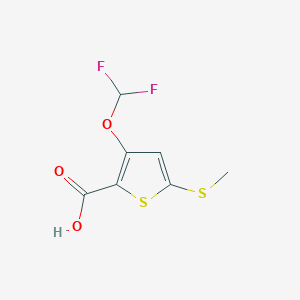
![1-(4'-Methyl-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12079565.png)
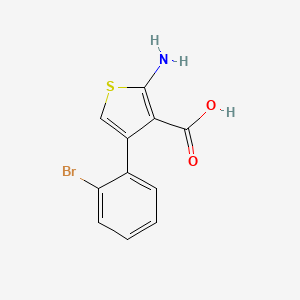
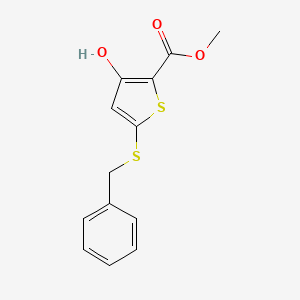
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)
